

1-Propylpiperazine Dihydrobromide literature review and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Propylpiperazine Dihydrobromide**

Cat. No.: **B1364186**

[Get Quote](#)

An In-depth Technical Guide on **1-Propylpiperazine Dihydrobromide**: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.^[1] Its unique physicochemical properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of **1-Propylpiperazine Dihydrobromide**, a derivative of the parent piperazine molecule. While direct literature on this specific salt is limited, this guide will synthesize information from related compounds and general chemical principles to provide a thorough understanding of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Historical Context: The Rise of Piperazine Derivatives

The journey of piperazine in medicine began not as a primary therapeutic agent, but as a proposed solvent for uric acid in the early 20th century.^{[1][2]} Although its in-vitro uric acid dissolving capabilities were notable, this did not translate to effective clinical use.^[2] A pivotal shift occurred in 1953 when piperazine was introduced as a potent anthelmintic agent for

treating parasitic worm infections.[\[1\]](#)[\[2\]](#)[\[3\]](#) This discovery solidified its place in medicine, often administered as citrate or adipate salts to enhance stability and palatability.[\[1\]](#)

Over the decades, the synthetic tractability of the piperazine scaffold has led to its incorporation into a wide range of drugs, including antipsychotics, antihistamines, and anticancer agents.[\[1\]](#) [\[4\]](#) Substituted piperazines are a broad class of compounds with diverse pharmacological properties.[\[5\]](#) The nature and position of the substituent on the piperazine ring significantly influence its biological activity.[\[6\]](#) This has led to the development of numerous N-substituted piperazine derivatives, with the alkyl-substituted variants being a subject of interest for their potential to modulate receptor binding and pharmacokinetic properties.[\[6\]](#)[\[7\]](#)

Synthesis and Characterization of 1-Propylpiperazine Dihydrobromide Synthesis

The synthesis of **1-Propylpiperazine Dihydrobromide** is a two-step process involving the N-monoalkylation of piperazine followed by the formation of the dihydrobromide salt.

Step 1: N-Monoalkylation of Piperazine

The introduction of a single propyl group onto the piperazine ring is the critical first step. Direct alkylation of piperazine with a propyl halide can lead to a mixture of mono- and di-alkylated products, along with the unreacted starting material.[\[8\]](#) To achieve selective mono-alkylation, several strategies can be employed:

- Using a Large Excess of Piperazine: This statistical approach favors the mono-substituted product. A common procedure involves refluxing an excess of piperazine with an alkyl halide, such as propyl bromide, in a suitable solvent like ethanol or a mixture of water and ethanol. [\[9\]](#)
- Use of a Protecting Group: A more controlled method involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[\[10\]](#) The mono-protected piperazine can then be alkylated at the unprotected nitrogen, followed by the removal of the protecting group to yield the desired mono-alkylated product.[\[10\]](#)

- In-situ Formation of Piperazine Monohydrochloride: A one-pot method involves the in-situ formation of piperazine monohydrochloride, which is then reacted with the alkylating agent. This approach has been shown to be effective for the synthesis of a variety of monosubstituted piperazines.[11]

A general procedure for the N-alkylation of piperazine with a propyl halide is as follows: A solution of piperazine is reacted with a propyl halide (e.g., 1-bromopropane) in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion.[12]

Step 2: Formation of the Dihydrobromide Salt

Once 1-propylpiperazine is synthesized and purified, it is converted to its dihydrobromide salt. This is achieved by treating a solution of the free base with two equivalents of hydrobromic acid (HBr). Piperazine has two basic nitrogen atoms and can therefore be protonated twice.[5] The dihydrobromide salt is typically a crystalline solid that is more stable and easier to handle than the free base.[13] The formation of salts is a common practice in pharmaceutical development to improve the solubility and stability of drug candidates.[14]

Characterization

The structural elucidation and purity assessment of **1-Propylpiperazine Dihydrobromide** are crucial for its use in research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.[15]

Spectroscopic Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the structure.[15][16] The ^1H NMR spectrum would show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), as well as signals for the piperazine ring protons.[17] The integration of these signals would confirm the ratio of protons in the molecule. The ^{13}C NMR spectrum would show distinct peaks for each carbon atom in the propyl group and the piperazine ring.[17]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.[16] Key absorptions would include N-H stretching vibrations from the protonated amine and C-H stretching vibrations from the alkyl chain and the piperazine ring.[18]

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[15] The mass spectrum of the free base, 1-propylpiperazine, would show a molecular ion peak corresponding to its molecular weight.

Physicochemical Properties:

The known properties of **1-Propylpiperazine Dihydrobromide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ N ₂ · 2HBr	
Molecular Weight	290.04 g/mol	
Appearance	Slightly yellow to light beige crystalline powder	[13]
Melting Point	259.5-264.5 °C	[19]
Solubility	Soluble in water (50 mg/mL)	[19]
CAS Number	64262-23-3	

Potential Applications and Pharmacological Context

While specific pharmacological studies on **1-Propylpiperazine Dihydrobromide** are not widely published, the broader class of 1-substituted piperazines has been extensively investigated for various therapeutic applications.[20] The propyl substituent can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its binding to biological targets and its pharmacokinetic profile.

Areas of Potential Interest:

- Antipsychotic Agents: Many antipsychotic drugs incorporate a piperazine moiety.[21][22] These compounds often target dopamine and serotonin receptors. The N-substituent on the piperazine ring plays a crucial role in receptor affinity and selectivity.

- Anticancer Agents: Piperazine derivatives have shown promise as anticancer agents by interacting with various biological targets, including inhibiting the cell cycle and angiogenesis. [4] The nature of the substituent on the piperazine ring can significantly impact the antiproliferative activity.[6]
- Histamine H3 Receptor Antagonists: 1-n-Propylpiperazine has been used as a scaffold in the development of histamine H3 receptor antagonists.[19]
- CXCR4 Antagonists: N-alkyl piperazine side chains have been explored in the design of CXCR4 antagonists, which have potential applications in immunology and cancer therapy.[7]
- Intermediates in Chemical Synthesis: **1-Propylpiperazine Dihydrobromide** has been used as an intermediate in the synthesis of more complex molecules, such as amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines.[13][19] It has also been reacted with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide.[19]

The versatility of the piperazine scaffold suggests that **1-Propylpiperazine Dihydrobromide** could serve as a valuable building block in the discovery of novel therapeutic agents.[23]

Experimental Protocols

General Protocol for N-Monoalkylation of Piperazine

This protocol describes a general method for the synthesis of 1-propylpiperazine.

Materials:

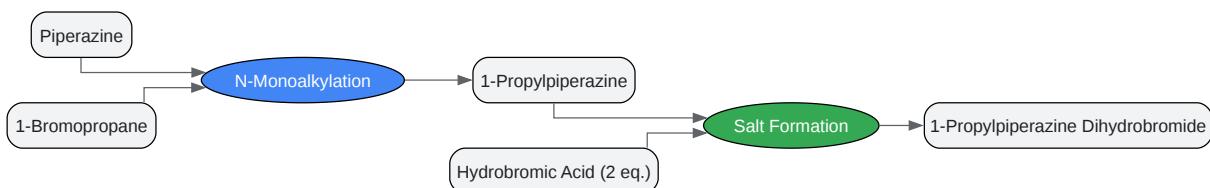
- Piperazine
- 1-Bromopropane
- Ethanol
- Sodium hydroxide solution
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- Dissolve a significant molar excess of piperazine in ethanol in a round-bottom flask.
- Add 1-bromopropane to the solution.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in water and make the solution basic with a sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propylpiperazine.
- Purify the product by distillation or column chromatography.

General Protocol for Dihydrobromide Salt Formation

Materials:


- 1-Propylpiperazine
- Hydrobromic acid (48% aqueous solution)
- Isopropanol
- Diethyl ether

Procedure:

- Dissolve the purified 1-propylpiperazine in isopropanol.
- Cool the solution in an ice bath.

- Slowly add two molar equivalents of 48% hydrobromic acid to the stirred solution.
- A precipitate should form. Continue stirring in the ice bath for an additional 30 minutes.
- Collect the solid by vacuum filtration and wash with cold diethyl ether.
- Dry the solid under vacuum to yield **1-Propylpiperazine Dihydrobromide**.

Visualization of Synthetic Pathways

[Click to download full resolution via product page](#)

Caption: Synthetic route to **1-Propylpiperazine Dihydrobromide**.

Conclusion

1-Propylpiperazine Dihydrobromide, while not extensively documented as a standalone therapeutic agent, represents a valuable chemical entity within the broader and highly significant class of piperazine derivatives. Its synthesis is achievable through established N-monoalkylation and salt formation methodologies. The true potential of this compound lies in its utility as a building block and a scaffold for the development of novel drugs targeting a wide range of diseases. The foundational knowledge of the parent piperazine's rich history in medicine, coupled with the vast chemical space opened up by N-substitution, ensures that derivatives like **1-Propylpiperazine Dihydrobromide** will continue to be of interest to the drug discovery and development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine | drug | Britannica [britannica.com]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 13. 1-N-PROPYLPIPERAZINE DIHYDROBROMIDE | 64262-23-3 [chemicalbook.com]
- 14. Salts of 3,5-dinitrobenzoic acid with organic diamines: hydrogen-bonded supramolecular structures in one, two and three dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]

- 19. 1-n-Propylpiperazine 96 64262-23-3 [sigmaaldrich.com]
- 20. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 21. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [1-Propylpiperazine Dihydrobromide literature review and history]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364186#1-propylpiperazine-dihydrobromide-literature-review-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com